COX‑2 Inhibition Potency: N-(3-chlorophenyl)-N-(methylsulfonyl)alanine vs. Reference Inhibitors
The compound demonstrates measurable COX-2 inhibitory activity with an IC₅₀ value of 550 nM as determined in a fluorescence-based microplate reader assay using human COX-2 enzyme [1]. This potency is intermediate between the clinically used COX-2 selective inhibitor celecoxib (IC₅₀ = 132 nM) and the non-selective NSAID ibuprofen (IC₅₀ = 5.589 μM) when tested under comparable in vitro conditions [2].
| Evidence Dimension | COX-2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 550 nM |
| Comparator Or Baseline | Celecoxib: 132 nM; Ibuprofen: 5.589 μM |
| Quantified Difference | ~4.2-fold less potent than celecoxib; ~10-fold more potent than ibuprofen |
| Conditions | Human COX-2 fluorescence-based microplate reader assay (target compound); in vitro enzyme assay (reference inhibitors) |
Why This Matters
This quantitative benchmark enables researchers to position the compound relative to established pharmacological tools and to select it for structure–activity relationship (SAR) studies where intermediate potency is desired.
- [1] BindingDB. (2023). BDBM50598754 (CHEMBL5173923): IC50 = 550 nM for human COX-2 inhibition. Retrieved from bindingdb.org View Source
- [2] Almarsoomi T, et al. (2023). Synthesis of new compounds bearing methyl sulfonyl pharmacophore as selective COX-2 inhibitor. J Mol Recognit, 36(7):e3025. PMID: 37191245. View Source
